Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Medicinal Chemistry ADME Fragment-Based Drug Discovery

Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 957299-11-5) is a synthetic heterocyclic building block belonging to the pyrazole-5-carboxylate ester class. Its structure features a 1-methylpyrazole core substituted at the 3-position with an isopropylcarbamoyl group and at the 5-position with an ethyl ester.

Molecular Formula C11H17N3O3
Molecular Weight 239.27g/mol
CAS No. 957299-11-5
Cat. No. B454790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate
CAS957299-11-5
Molecular FormulaC11H17N3O3
Molecular Weight239.27g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(=O)NC(C)C
InChIInChI=1S/C11H17N3O3/c1-5-17-11(16)9-6-8(13-14(9)4)10(15)12-7(2)3/h6-7H,5H2,1-4H3,(H,12,15)
InChIKeySBNUIQCUWUDDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 957299-11-5): Core Identity and Procurement Relevance


Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 957299-11-5) is a synthetic heterocyclic building block belonging to the pyrazole-5-carboxylate ester class. Its structure features a 1-methylpyrazole core substituted at the 3-position with an isopropylcarbamoyl group and at the 5-position with an ethyl ester . The compound has a molecular weight of 239.27 g/mol, a computed XLogP3-AA of 1.2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 73.2 Ų . These properties place it in a moderately lipophilic, low-hydrogen-bond-donor chemical space often sought in fragment-based drug discovery and agrochemical intermediate design.

Why Generic Substitution of Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate Carries Procurement Risk


Compounds in the pyrazole-5-carboxylate family cannot be interchanged simply based on core scaffold similarity. The specific combination of the isopropylcarbamoyl group at the 3-position and the ethyl ester at the 5-position dictates the molecule's hydrogen-bonding capacity, lipophilicity, and steric profile . Replacing the ethyl ester with a carboxylic acid (e.g., CAS 514818-13-4) eliminates ester lipophilicity and introduces a strong acidic moiety, fundamentally altering solubility, permeability, and receptor interactions . Similarly, substituting the isopropyl group on the carbamoyl nitrogen with a smaller (methyl) or larger (tert-butyl) alkyl chain changes steric bulk and H-bond donor geometry, which can disrupt target binding or metabolic stability. The quantitative evidence below demonstrates that even single-point chemical modifications lead to measurable differences in key drug-likeness parameters, making blind analog substitution scientifically unjustified.

Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate: Quantitative Differentiation Evidence Against Structural Analogs


Higher Lipophilicity Versus the Carboxylic Acid Analog Drives Differential Membrane Permeability

The target compound's computed XLogP3-AA of 1.2 is substantially higher than that of its direct carboxylic acid analog (3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid, CAS 514818-13-4), which is predicted to have an XLogP significantly below 0 due to the ionizable acid group . This difference of >1.2 log units translates to an approximately 16-fold higher theoretical partition coefficient for the ethyl ester, directly impacting passive membrane permeability .

Medicinal Chemistry ADME Fragment-Based Drug Discovery

Reduced Hydrogen-Bond Donor Count Relative to the Carboxylic Acid Analog Improves CNS Drug-Likeness

The target compound has exactly one hydrogen bond donor (HBD), derived solely from the isopropylcarbamoyl NH . Its carboxylic acid analog (CAS 514818-13-4) possesses two HBDs (carbamoyl NH plus carboxylic acid OH). The reduction from two HBDs to one moves the compound closer to the optimal CNS drug space (HBD ≤ 1 preferred for blood-brain barrier penetration) .

CNS Drug Design Physiochemical Property Optimization Blood-Brain Barrier

Lower Topological Polar Surface Area Relative to the Carboxylic Acid Analog Favors Membrane Permeation

The target compound's TPSA of 73.2 Ų is markedly lower than the predicted TPSA of its carboxylic acid analog (CAS 514818-13-4), which carries an additional polar hydroxyl group contributing approximately 20 Ų . The TPSA of the ethyl ester falls below the commonly cited 90 Ų threshold for oral absorption, whereas the acid analog is expected to exceed this threshold.

ADME Prediction Permeability Fragment Library Design

Isopropyl Substituent on Carbamoyl Provides Distinct Steric and Lipophilic Balance Compared to Unsubstituted or Shorter-Chain Carbamoyl Analogs

The isopropyl group on the carbamoyl nitrogen introduces a branched alkyl substituent that increases both steric bulk and lipophilicity relative to the unsubstituted carbamoyl analog (ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate, CAS 496835-04-2). This modification is known from general pyrazole SAR literature to enhance binding affinity to hydrophobic enzyme pockets and improve metabolic stability by shielding the amide bond, although direct quantitative data for this specific pair are not available in published form .

Structure-Activity Relationships Steric Effects Enzyme Inhibition

Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate: Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery Libraries Requiring Moderate Lipophilicity and Low HBD Count

With an XLogP of 1.2, a single HBD, and a TPSA of 73.2 Ų, this compound occupies a favorable fragment-like chemical space for oral bioavailability. It is suitable for inclusion in fragment libraries targeting enzymes with hydrophobic active sites, where the isopropyl group can probe steric tolerance .

Synthesis of Ester Prodrugs or Further Derivatization to Carboxamides

The ethyl ester functionality serves as a masked carboxylic acid, allowing later-stage hydrolysis to the corresponding acid (CAS 514818-13-4) for enhanced aqueous solubility . Alternatively, the ester can be directly converted to various carboxamide derivatives, expanding SAR exploration.

Agrochemical Lead Generation Based on Pyrazole-5-carboxylate Fungicidal Scaffold

N-Aryl-1H-pyrazole-5-carboxylate derivatives have demonstrated fungicidal activity against certain phytopathogenic fungi at 50 µg/mL and antitumor activity at 5 µg/mL in preliminary bioassays . While the target compound itself has not been reported in such assays, its core scaffold matches the chemotype investigated, making it a relevant intermediate for agrochemical SAR studies.

Kinase Inhibitor Fragment Exploration

Pyrazole carboxamides and carboxylic acids have been optimized as protein kinase inhibitors, with growth arrest observed in MCF-7 cancer cells . The target compound's isopropylcarbamoyl group mimics the amide pharmacophore found in kinase hinge-binding motifs, supporting its use as a fragment or intermediate in kinase inhibitor programs.

Quote Request

Request a Quote for Ethyl 3-(isopropylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.